molecular formula C17H16N2O4 B2689811 (2E)-2-(4-methoxyphenyl)-3-(N'-phenylhydrazinecarbonyl)prop-2-enoic acid CAS No. 339016-68-1

(2E)-2-(4-methoxyphenyl)-3-(N'-phenylhydrazinecarbonyl)prop-2-enoic acid

Cat. No.: B2689811
CAS No.: 339016-68-1
M. Wt: 312.325
InChI Key: NFUGTVTVAXVZJX-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(4-methoxyphenyl)-3-(N'-phenylhydrazinecarbonyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Spectroscopy

A pivotal aspect of research involving this compound includes its comprehensive structural characterization through X-ray crystallography, spectroscopy, and quantum chemical calculations. Notably, the title compound demonstrates significant stabilization forces attributed to methoxy substitution, which facilitates intermolecular interactions. These interactions, critical for the compound's stability and reactivity, have been quantitatively analyzed using techniques like Hirshfeld surface analysis and PIXEL energy calculations. This detailed structural elucidation aids in understanding the compound's potential applications in material science and molecular engineering (P. Venkatesan et al., 2016).

Nonlinear Optical (NLO) Activity

Another significant application area is in the field of nonlinear optics, where the compound exhibits remarkable NLO activity. Experimental and theoretical studies confirm its substantial second harmonic generation (SHG) activity, which surpasses that of standard materials like KDP. This property is highly relevant for developing new photonic materials and devices, with potential applications ranging from telecommunications to laser technology (P. Venkatesan et al., 2016).

Molecular Crystals and Photoluminescence

The compound serves as a foundational unit for creating organic molecular crystals characterized by highly stable photoluminescence. Such materials are crucial for developing new light-emitting devices, with applications extending to display technologies and photonic devices. The stability and luminescent properties of these crystals, verified over years of study, underscore their potential for long-term usage in optoelectronics (N. A. Zhestkij et al., 2021).

Chemical Reactivity and Synthesis

Research also delves into the compound's reactivity, particularly in synthesizing fluorinated heterocyclic compounds. The versatility of the compound is showcased through its application in generating a variety of fluorine-containing molecules, which are of great interest in pharmaceuticals and agrochemicals due to their unique properties (G. Shi et al., 1996).

Properties

IUPAC Name

(E)-2-(4-methoxyphenyl)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-14-9-7-12(8-10-14)15(17(21)22)11-16(20)19-18-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,19,20)(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUGTVTVAXVZJX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)NNC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C(=O)NNC2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.